molecular formula C10H11BrClN B2809020 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2060025-52-5

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2809020
CAS No.: 2060025-52-5
M. Wt: 260.56
InChI Key: JHOZWJGAAPZZNN-UHFFFAOYSA-N
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Description

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which is further functionalized with a bromine atom and an amine group. It is commonly used in various research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the cyclopropanation of an indene derivative, followed by bromination and amination reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Reaction Conditions: The cyclopropanation is usually carried out under acidic conditions using reagents like diazomethane. Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

    Pathways Involved: The compound may affect various signaling pathways, including those involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride and 5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride share similar structures but differ in their halogen substituents.

    Uniqueness: The presence of the bromine atom in this compound imparts unique chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOZWJGAAPZZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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